N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a 3,4-dimethylphenyl group and a sulfanyl-linked acetamide moiety attached to a 5-chloro-2-methylphenyl ring.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-13-4-6-16(10-15(13)3)18-8-9-23-21(25-18)27-12-20(26)24-19-11-17(22)7-5-14(19)2/h4-11H,12H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDUWXMHFIRQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The compound's structure includes several functional groups that contribute to its biological activity:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Dimethylphenyl Group : Potentially increases interaction with biological targets.
- Pyrimidine Ring : Known for its role in nucleic acid metabolism and as a scaffold in drug design.
- Sulfanyl Group : May enhance the compound's reactivity and bioavailability.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, studies report IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, particularly caspase 9, which is critical in the intrinsic apoptosis pathway .
- Antiviral Properties :
- Safety Profile :
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.75 - 9.46 | Apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | 0.87 - 12.91 | Apoptosis via caspase activation |
| Antiviral | Influenza-infected mice | Not specified | Viral load reduction |
Case Study: Anticancer Efficacy
In a comparative study involving various pyrimidine derivatives, this compound demonstrated superior growth inhibition compared to established chemotherapeutics. The study utilized both in vitro assays and in vivo models to evaluate the compound's efficacy and mechanism of action.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs reported in the literature (Table 1):
Key Observations :
- Substituent Effects: The target compound’s 5-chloro-2-methylphenyl group introduces steric hindrance and electron-withdrawing effects, distinct from the 2-chlorophenyl or unsubstituted phenyl groups in analogs . The 3,4-dimethylphenyl group on the pyrimidine may enhance hydrophobicity compared to amino or nitro substituents in other compounds .
- Dihedral Angles : The near-perpendicular orientation (91.9°) of aromatic rings in contrasts with smaller angles in , affecting molecular planarity and crystal packing. The target compound’s dihedral angle (unreported) likely depends on substituent bulk.
Inferences for the Target Compound :
Crystallographic and Hydrogen-Bonding Patterns
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
